molecular formula C13H19NO2S B6716876 2-methylsulfonyl-5-propan-2-yl-3,4-dihydro-1H-isoquinoline

2-methylsulfonyl-5-propan-2-yl-3,4-dihydro-1H-isoquinoline

Cat. No.: B6716876
M. Wt: 253.36 g/mol
InChI Key: HEVQZUXTZSMCFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methylsulfonyl-5-propan-2-yl-3,4-dihydro-1H-isoquinoline is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. This particular compound features a sulfonyl group and an isopropyl group, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylsulfonyl-5-propan-2-yl-3,4-dihydro-1H-isoquinoline typically involves the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where a sulfonyl chloride reacts with the isoquinoline core in the presence of a base.

    Addition of the Isopropyl Group: The isopropyl group can be added through alkylation, where an isopropyl halide reacts with the isoquinoline core in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methylsulfonyl-5-propan-2-yl-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: The sulfonyl and isopropyl groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-methylsulfonyl-5-propan-2-yl-3,4-dihydro-1H-isoquinoline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Its potential therapeutic properties are explored in drug discovery and development, particularly for conditions such as cancer and infectious diseases.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methylsulfonyl-5-propan-2-yl-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The isopropyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

    2-methylsulfonyl-5-propan-2-yl-isoquinoline: Lacks the dihydro component, which may affect its reactivity and biological activity.

    5-propan-2-yl-3,4-dihydro-1H-isoquinoline:

    2-methylsulfonyl-isoquinoline: Lacks both the isopropyl and dihydro components, making it less complex and potentially less versatile.

Uniqueness

2-methylsulfonyl-5-propan-2-yl-3,4-dihydro-1H-isoquinoline is unique due to the presence of both the sulfonyl and isopropyl groups, which can enhance its chemical reactivity and biological activity

Properties

IUPAC Name

2-methylsulfonyl-5-propan-2-yl-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-10(2)12-6-4-5-11-9-14(17(3,15)16)8-7-13(11)12/h4-6,10H,7-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVQZUXTZSMCFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC2=C1CCN(C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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